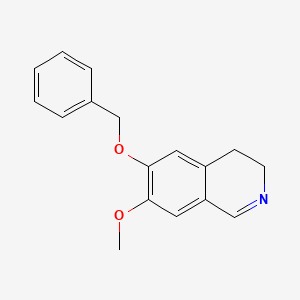

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline

Übersicht

Beschreibung

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.33 g/mol . It is characterized by the presence of a benzyloxy group at the 6th position and a methoxy group at the 7th position on the isoquinoline ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline typically involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.

Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6th position using benzyl bromide in the presence of a base such as potassium carbonate.

Methoxy Group Introduction: The methoxy group is introduced at the 7th position using methyl iodide in the presence of a base like sodium hydride.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Key Findings:

- Cyclization with POCl₃ in dichloromethane is the most efficient route to generate the 3,4-dihydroisoquinoline scaffold .

- Benzyl and methoxy groups enhance solubility and stability during subsequent functionalization .

Functional Group Transformations

Key Findings:

- Palladium-catalyzed oxidation selectively targets the benzylic position without degrading the isoquinoline core .

- Demethylation with BBr₃ yields catechols, which exhibit potent NF-κB inhibition .

Cyclization to Polycyclic Systems

Key Findings:

- Cyclization with bromo-ethanones introduces aryl groups at C-2, mimicking lamellarins’ bioactive structure .

- β-Lactam derivatives are synthesized stereoselectively via [2+2] cycloaddition .

Hydrogenolysis and Protective Group Manipulation

Key Findings:

- Hydrogenolysis selectively removes benzyl groups while preserving methoxy substituents .

- BBr₃ effectively cleaves methyl ethers to hydroxyl groups, critical for generating bioactive catechols .

Biological Activity Correlations

Stability and Reactivity Notes

Wissenschaftliche Forschungsanwendungen

Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline

The synthesis of this compound typically involves several chemical reactions. A common method includes the cyclization of appropriate precursors under controlled conditions to yield the target compound. For instance, the reaction of 3-benzyloxy-4-methoxyphenethylamine can lead to the formation of this isoquinoline derivative through a series of steps including oxidation and quaternization processes .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and related compounds. Research indicates that these isoquinolines exhibit significant cytotoxic effects against various cancer cell lines, including leukemia L1210 cells. The mechanism involves perturbation of the cell cycle, particularly arresting cells in the G1 phase, which is crucial for halting cancer cell proliferation .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | <5 | L1210 |

| 1-Benzoyl derivative | <5 | L1210 |

Anticonvulsant Activity

Another significant application of this compound is its anticonvulsant activity. In various tests, derivatives of 3,4-dihydroisoquinoline have shown promising results in protecting against seizures induced by maximal electroshock and pentylenetetrazole. For example, some derivatives exhibited ED50 values significantly lower than those of established anticonvulsants like valproate .

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| Derivative A | 63.31 | MES |

| Derivative B | 68.16 | PTZ |

Mechanistic Insights

The biological activities of this compound are attributed to specific functional groups within its structure. The carbonyl moiety has been identified as crucial for inhibiting pathways such as NF-kappaB signaling, which plays a role in inflammation and cancer progression . This suggests that derivatives with similar structural features may act as effective antimetastatic agents.

Neurological Disorders

The ability of this compound to inhibit monoamine oxidase (MAO) enzymes positions it as a candidate for treating neurological disorders such as depression and anxiety. Selective inhibitors targeting MAO-A and MAO-B have shown promise in increasing levels of neurotransmitters like serotonin and dopamine .

Antimicrobial Activity

Emerging studies also suggest that isoquinoline derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

- Antitumor Targeting : A study demonstrated that specific derivatives could effectively target cancer cells while exhibiting minimal toxicity to normal cells.

- Anticonvulsant Efficacy : Another study reported on the synthesis and pharmacological evaluation of new derivatives showing enhanced anticonvulsant activity compared to traditional medications.

Wirkmechanismus

The mechanism of action of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline can be compared with other similar compounds, such as:

6-Benzyloxy-7-methoxy-isoquinoline: Lacks the dihydro structure, which may affect its reactivity and biological activity.

7-Methoxy-3,4-dihydro-isoquinoline: Lacks the benzyloxy group, which may influence its chemical properties and applications.

6-Benzyloxy-3,4-dihydro-isoquinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline (C17H17NO2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Chemical Structure and Synthesis

The molecular structure of this compound features a dihydroisoquinoline core with a benzyloxy group at the 6-position and a methoxy group at the 7-position. The synthesis typically involves several steps:

- Starting Material : Isoquinoline derivatives are used as precursors.

- Benzyloxy Group Introduction : Achieved using benzyl bromide in the presence of potassium carbonate.

- Methoxy Group Introduction : Conducted with methyl iodide and sodium hydride.

- Reduction : The isoquinoline ring is reduced to form the dihydro structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the modulation of enzyme activities and receptor binding. It is suggested that this compound may act as an acetylcholinesterase (AChE) inhibitor , which is crucial for therapeutic strategies against neurodegenerative diseases such as Alzheimer’s disease .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

1. Acetylcholinesterase Inhibition

Studies indicate that this compound exhibits significant AChE inhibitory activity, which enhances cholinergic transmission by preventing the breakdown of acetylcholine. This mechanism is vital for cognitive function and memory enhancement in conditions like Alzheimer's disease .

2. Antiproliferative Effects

In vitro studies have shown that derivatives of dihydroisoquinolines can exhibit antiproliferative effects against cancer cell lines. The specific activity of this compound in this regard remains an area for further exploration but suggests potential applications in oncology .

3. Neuroprotective Properties

The compound's ability to inhibit AChE also correlates with neuroprotective effects, potentially mitigating neuronal damage associated with oxidative stress and excitotoxicity. This property positions it as a candidate for further development in neurodegenerative disease therapies .

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

Eigenschaften

IUPAC Name |

7-methoxy-6-phenylmethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRDRQBTZSUXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCN=CC2=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393547 | |

| Record name | 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68360-22-5 | |

| Record name | 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.